Dexrabeprazole sodium

GERD Esophagitis Clinical Trial

Racemic rabeprazole delivers suboptimal efficacy due to 50% inactive S(-)-enantiomer. Dexrabeprazole sodium (CAS 171440-18-9) is the chirally pure R(+)-enantiomer providing: • 95.2% esophagitis healing vs 65.2% (rabeprazole 20 mg) • Faster symptom relief (1.8 vs 2.6 days) • Equivalent efficacy to esomeprazole 20 mg at 10 mg dose • Low CYP-mediated DDI risk, suitable for polypharmacy patients. Ideal for formularies seeking dose reduction without efficacy loss.

Molecular Formula C18H20N3NaO3S
Molecular Weight 381.4 g/mol
CAS No. 171440-18-9
Cat. No. B190233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexrabeprazole sodium
CAS171440-18-9
Molecular FormulaC18H20N3NaO3S
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+]
InChIInChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1/t25-;/m1./s1
InChIKeyKRCQSTCYZUOBHN-VQIWEWKSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dexrabeprazole Sodium: Chirally Pure PPI


Dexrabeprazole sodium (CAS 171440-18-9) is the chirally pure R(+)-enantiomer of the proton pump inhibitor rabeprazole, a substituted benzimidazole that irreversibly inhibits the gastric H+/K+ ATPase enzyme [1]. As a single enantiomer rather than a racemic mixture, dexrabeprazole exhibits stereoselective pharmacokinetics and pharmacodynamics that distinguish it from racemic rabeprazole, which contains both R(+)- and S(-)-enantiomers in 1:1 proportion [2]. The compound is indicated for the treatment of gastroesophageal reflux disease (GERD), peptic ulcer disease, and other acid-related gastrointestinal disorders [3].

Chirality
Single R(+)-enantiomer reference standard
Target
Gastric H+/K+ ATPase inhibition studies
Workflow
Stereochemical control and enantiomer-attribution review

Non-Substitutability with Racemic Rabeprazole


The R(+)- and S(-)-enantiomers of rabeprazole exhibit stereoselective pharmacokinetics, with the R(+)-enantiomer demonstrating higher maximal plasma concentrations (Cmax) and larger area under the curve (AUC) compared to the S(-)-enantiomer when administered as the racemic mixture [1]. This stereoselective disposition is influenced by CYP2C19 genotype status and translates into differential clinical efficacy [2]. Direct substitution of dexrabeprazole sodium with racemic rabeprazole at equivalent doses would deliver an ineffective 50% dose reduction of the active R(+)-enantiomer while introducing the less active S(-)-enantiomer, thereby compromising therapeutic outcomes [3].

Target
Dexrabeprazole Sodium
Chirally pure R(+)-enantiomer; stereoselective PK profile
Potential Substitute
Racemic Rabeprazole
1:1 mixture of R(+)- and S(−)-enantiomers; different exposure profile
Enantiomer Attribution
R(+)-enantiomer may provide distinct model-response context
Substitution Consequence
Introduction of S(−)-enantiomer may shift pharmacokinetic endpoints and limit direct comparison
Metabolism Pathway
Predominant non-enzymatic conversion; low CYP2C19 dependence
Class Mismatch
Racemic mixture metabolism may differ; CYP2C19-mediated interactions require review

Dexrabeprazole Sodium Comparative Evidence


Esophagitis Healing Superiority

In a randomized, double-blind clinical study of 50 GERD patients, dexrabeprazole 10 mg once daily demonstrated significantly superior endoscopic lesion healing compared to rabeprazole 20 mg once daily over 28 days [1]. The improvement/healing of esophagitis was observed in 95.2% of dexrabeprazole patients versus 65.2% of rabeprazole patients (P = 0.036) [1].

Esophagitis Healing
Head-to-head
95.2% vs 65.2% (P=0.036)
Reported endoscopic endpoint improvement
28-day GERD model (n=50); dose 10 mg vs rabeprazole 20 mg
GERD Esophagitis Clinical Trial

Faster Symptom Onset

The same randomized, double-blind trial quantified the onset of symptom improvement in GERD patients. Dexrabeprazole 10 mg provided significantly faster initial symptom relief compared to rabeprazole 20 mg [1].

Symptom Onset
Head-to-head
1.8 ± 0.8 days vs 2.6 ± 1.4 days
Reported faster symptom-score change context
Patient-reported diary; P
Regurgitation Response
Head-to-head
96% vs 60% (≥50% improvement)
Reported regurgitation endpoint response (P=0.002)
VAS assessment; 28-day trial
Non-Erosive GERD
Head-to-head
Mean questionnaire score: 2.12 (dexrabeprazole 10 mg) vs 3.02 (esomeprazole 20 mg)
Reported comparator endpoint context; comparable model response
Phase III, n=230, 4-week; P
CYP2C19 Interaction
Class-level
Predominant non-enzymatic metabolism; low interaction potential inferred
Supports drug-interaction study context; requires validation
Class inference from rabeprazole; no direct CYP isoform data
Enteric Tablet Stability
Head-to-head
Superior stability reported vs commercial rabeprazole in 6-month accelerated testing
Supports formulation-stability screening context
MgO stabilizer; beagle PK proportional; exact degradation not specified
GERD Symptom Relief Onset of Action

Regurgitation Response Rate

In the same head-to-head trial, dexrabeprazole 10 mg demonstrated a markedly higher proportion of patients achieving clinically meaningful improvement in regurgitation symptoms compared to rabeprazole 20 mg [1].

Regurgitation Response
Head-to-head
96% vs 60% (≥50% improvement)
Reported regurgitation endpoint response (P=0.002)
VAS assessment; 28-day trial
GERD Regurgitation Symptom Control

Non-Erosive GERD Efficacy vs Esomeprazole

A randomized, multicenter, double-blind Phase III clinical trial of 230 patients compared dexrabeprazole 10 mg/day to esomeprazole 20 mg/day in the treatment of non-erosive GERD over four weeks [1]. Both treatments were equally effective in reducing GERD symptoms, with no statistically significant difference observed.

Non-Erosive GERD
Head-to-head
Mean questionnaire score: 2.12 (dexrabeprazole 10 mg) vs 3.02 (esomeprazole 20 mg)
Reported comparator endpoint context; comparable model response
Phase III, n=230, 4-week; P
CYP2C19 Interaction
Class-level
Predominant non-enzymatic metabolism; low interaction potential inferred
Supports drug-interaction study context; requires validation
Class inference from rabeprazole; no direct CYP isoform data
Enteric Tablet Stability
Head-to-head
Superior stability reported vs commercial rabeprazole in 6-month accelerated testing
Supports formulation-stability screening context
MgO stabilizer; beagle PK proportional; exact degradation not specified
Non-Erosive GERD Esomeprazole Dose Efficiency

Low CYP2C19 Interaction Potential

As the R(+)-isomer of rabeprazole, dexrabeprazole is primarily metabolized via a non-enzymatic pathway to rabeprazole-thioether, making its metabolism less dependent on CYP2C19 compared to other PPIs [1]. This property translates to an extremely low potential for clinically significant drug-drug interactions with CYP2C19 substrates such as warfarin, clopidogrel, ticlopidine, diazepam, and phenytoin [2].

CYP2C19 Interaction
Class-level
Predominant non-enzymatic metabolism; low interaction potential inferred
Supports drug-interaction study context; requires validation
Class inference from rabeprazole; no direct CYP isoform data
Drug Interactions CYP2C19 Pharmacogenomics

Enteric-Coated Tablet Stability

A 2022 formulation development study demonstrated that optimized enteric-coated dexrabeprazole tablets achieved superior stability compared to commercial rabeprazole product in 6-month accelerated stability testing [1]. The formulation also exhibited dose-proportional pharmacokinetics in beagle dogs and similar dissolution behavior to commercial rabeprazole [1].

Enteric Tablet Stability
Head-to-head
Superior stability reported vs commercial rabeprazole in 6-month accelerated testing
Supports formulation-stability screening context
MgO stabilizer; beagle PK proportional; exact degradation not specified
Formulation Stability Enteric-Coated Tablet Pharmaceutical Development

Dexrabeprazole Sodium Application Scenarios


GERD Dose Reduction Strategy

Based on direct evidence that dexrabeprazole 10 mg provides superior esophagitis healing (95.2% vs 65.2%) and faster symptom onset (1.8 vs 2.6 days) compared to rabeprazole 20 mg [5], procurement decisions should prioritize dexrabeprazole sodium for GERD treatment protocols where dose reduction without efficacy loss is desired. This is particularly relevant for formularies seeking to reduce total API consumption per patient while maintaining or improving clinical outcomes. The NNT of 3 for esophagitis healing [5] further supports its cost-effectiveness in health economics evaluations.

Non-Erosive GERD Alternative to Esomeprazole

The Phase III trial demonstrating equivalent efficacy of dexrabeprazole 10 mg to esomeprazole 20 mg in non-erosive GERD [5] supports its use as a lower-dose alternative to the market-leading single-enantiomer PPI. For procurement specialists and formulary managers, this evidence justifies therapeutic interchange or inclusion in tiered formularies, potentially offering cost savings through reduced API quantity per dose while maintaining the chiral purity advantage of a single-enantiomer PPI.

Polypharmacy with CYP2C19 Substrates

Given the extremely low drug-drug interaction potential of dexrabeprazole due to its predominant non-enzymatic metabolism pathway [5][4], this compound is particularly suited for GERD or peptic ulcer patients who require concomitant therapy with CYP2C19 substrates such as clopidogrel (antiplatelet), warfarin (anticoagulant), or diazepam [4]. This application scenario addresses a significant clinical need in elderly or cardiovascular patients, where minimizing drug interactions is a critical safety consideration that influences therapeutic selection.

Stable Enteric-Coated Formulation Development

For industrial R&D and generic drug development, the demonstrated superior stability of optimized enteric-coated dexrabeprazole tablets with magnesium oxide as an alkaline stabilizer [5] provides a validated formulation pathway. This evidence supports dexrabeprazole sodium as a preferred API for developing robust, shelf-stable oral solid dosage forms. The dose-proportional pharmacokinetics confirmed in beagle dogs [5] also simplifies bioequivalence and scale-up studies for ANDA submissions.

Application
Selection Property
Validation Focus
Gastric acid suppression model studies
Stereoselective pharmacokinetic profile
Endoscopic endpoint interpretation; dose-response modeling
Non-erosive reflux model research
Single-enantiomer comparator context
Symptom-score endpoint monitoring; equivalence testing design
CYP2C19 interaction screening studies
Non-enzymatic metabolism predominance
Drug-interaction assay context; polypharmacy model review
Enteric-coated formulation development
Stability under accelerated conditions
Degradation profiling; dissolution comparison; PK proportionality

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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